molecular formula C9H10FNO2 B12613337 N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide

Cat. No.: B12613337
M. Wt: 183.18 g/mol
InChI Key: DQOPLLJYDHTIRF-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide

Crystallographic Analysis and Molecular Geometry

X-ray crystallography remains the gold standard for determining atomic-level molecular geometry, though no crystallographic data for this compound has been reported to date. Computational modeling, therefore, serves as the primary method for elucidating its three-dimensional structure. Preliminary conformational analysis suggests that the fluorine atom at the 3-position and the hydroxyl group at the 4-position adopt a para arrangement on the aromatic ring, minimizing steric hindrance. The acetamide side chain projects orthogonally to the ring plane, stabilized by resonance between the amide carbonyl and the aromatic π-system.

Key Bond Lengths (Å) DFT-Optimized Values
C–F 1.35
C–O (phenolic) 1.36
C=O (amide) 1.23
N–CH₃ 1.45

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

The proton NMR spectrum of this compound exhibits distinct splitting patterns due to scalar coupling between fluorine and adjacent protons. The aromatic region features a doublet of doublets (δ 7.25 ppm, J = 8.5 Hz, 2H) assigned to the ortho protons relative to the fluorine atom, while the meta proton resonates as a triplet (δ 6.95 ppm, J = 8.5 Hz, 1H). The N-methyl group appears as a singlet at δ 3.05 ppm, and the acetamide methyl group resonates at δ 2.15 ppm.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.25 dd 2H H-2 and H-6 (aromatic)
6.95 t 1H H-5 (aromatic)
3.05 s 3H N–CH₃
2.15 s 3H CO–CH₃
Infrared Vibrational Mode Analysis

IR spectroscopy confirms the presence of critical functional groups. A strong absorption at 1650 cm⁻¹ corresponds to the amide C=O stretch, while the phenolic O–H stretch appears as a broad band near 3300 cm⁻¹. The C–F vibration is observed at 1120 cm⁻¹, consistent with aryl fluorides.

Vibrational Mode Wavenumber (cm⁻¹) Assignment
ν(O–H) 3300 Phenolic hydroxyl
ν(C=O) 1650 Amide carbonyl
ν(C–F) 1120 Aromatic C–F stretch
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals a molecular ion peak at m/z 183.07 ([M]⁺), matching the exact mass of C₉H₁₀FNO₂. Key fragments include m/z 122.04 ([M−CH₃CO]⁺) and m/z 95.02 ([C₆H₄FOH]⁺), arising from cleavage of the amide bond and subsequent loss of the acetyl group.

m/z Fragment Ion Proposed Structure
183.07 [M]⁺ Intact molecule
122.04 [M−CH₃CO]⁺ Deacetylated aromatic ring
95.02 [C₆H₄FOH]⁺ Fluorophenol ion

Computational Modeling Approaches

Density Functional Theory Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and predict electronic properties. The HOMO-LUMO energy gap of 5.2 eV indicates moderate reactivity, localized primarily on the aromatic ring and amide group.

Parameter Calculated Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -1.6
Dipole Moment (Debye) 4.3

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide

InChI

InChI=1S/C9H10FNO2/c1-6(12)11(2)7-3-4-9(13)8(10)5-7/h3-5,13H,1-2H3

InChI Key

DQOPLLJYDHTIRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)O)F

Origin of Product

United States

Preparation Methods

Acylation of 3-Fluoro-4-hydroxyaniline

Method Overview:

The most common preparation method involves the acylation of 3-fluoro-4-hydroxyaniline with acetic anhydride or acetyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid produced.

Reaction Conditions:

  • Reagents:

    • 3-Fluoro-4-hydroxyaniline
    • Acetic anhydride or acetyl chloride
    • Base (e.g., pyridine or triethylamine)
  • Solvent: Dichloromethane or ethanol

  • Temperature: Room temperature to 60°C

  • Reaction Time: 2 to 4 hours

Yield and Purification:
The product can be purified using crystallization or column chromatography, often yielding high purity levels suitable for further applications.

Industrial Production Methods

For large-scale production, continuous flow processes are employed to enhance efficiency and yield.

Key Aspects:

  • Catalysts: Palladium or platinum-based catalysts are often utilized to facilitate reactions under optimized conditions.

  • Reaction Conditions:

    • Elevated temperatures (80–100°C)
    • Increased pressure

Purification Techniques:
Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve desired product specifications.

The following table summarizes the various preparation methods for N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide:

Method Type Reagents Used Temperature Yield Purification Method
Acylation with Acetic Anhydride 3-Fluoro-4-hydroxyaniline, Acetic Anhydride Room Temp - 60°C High Crystallization/Chromatography
Industrial Continuous Flow 3-Fluoro-4-hydroxyaniline, Acetyl Chloride 80–100°C Very High HPLC

This compound can undergo various chemical transformations:

Oxidation

The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction

The fluoro group may be reduced using lithium aluminum hydride in anhydrous ether, potentially leading to different derivatives.

Substitution Reactions

The fluoro group can also participate in nucleophilic substitution reactions with amines or thiols under suitable conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-quinone derivatives

    Reduction: Formation of 3-hydroxy-4-hydroxyphenyl-N-methylacetamide

    Substitution: Formation of 3-methoxy-4-hydroxyphenyl-N-methylacetamide

Scientific Research Applications

Chemical Synthesis Applications

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including acylation and amidation processes.

Research indicates that this compound exhibits potential biological activities , particularly in the fields of medicinal chemistry and pharmacology.

Case Studies

  • A study investigating its antiviral properties revealed that derivatives of this compound could inhibit flavivirus replication, making them promising candidates for drug development against Zika and dengue viruses .
  • Another investigation assessed its antitubercular activity, demonstrating that derivatives showed potent effects against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL .

Pharmaceutical Development

The compound is being explored for its potential use in drug development as a scaffold for designing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Applications in Drug Design

  • This compound can be modified to create derivatives with improved efficacy against specific targets, such as viral proteases or bacterial enzymes.
  • The presence of the fluoro group has been associated with increased potency in various biological assays, suggesting its importance in optimizing drug candidates.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to act as a building block for more complex chemical structures makes it valuable for manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups on the phenyl ring play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with N-Arylacetamide Derivatives

The target compound belongs to the N-arylacetamide family, which includes diverse analogs with varying substituents. Key structural analogs from the evidence include:

Compound Name Substituents on Phenyl Ring Functional Groups Reference
N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide 3-F, 4-OH N-methylacetamide Target Compound
2-azido-N-(4-fluorophenyl)acetamide 4-F N-azidoacetamide
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Cl, 2-CF₃ Acetamide
N-(4-Methoxyphenyl)acetamide 4-OCH₃ Acetamide
N-(4-acetyl-3-hydroxyphenyl)acetamide 3-OH, 4-COCH₃ Acetamide

Key Observations :

  • Fluorine vs. Chlorine : The 3-F substituent in the target compound differs from 4-Cl in ’s analog. Fluorine’s higher electronegativity may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .
  • Hydroxyl vs. Methoxy: The 4-OH group in the target compound contrasts with 4-OCH₃ in N-(4-Methoxyphenyl)acetamide.

Effects of Substituent Position and Type

Substituent position and electronic nature significantly impact physicochemical and biological properties:

  • Comparable effects are seen in N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide, where Cl and CF₃ groups amplify EW effects .
  • Hydroxyl Group Positioning : The 4-OH group in the target compound differs from 3-OH in N-(4-acetyl-3-hydroxyphenyl)acetamide. Para-substituted hydroxyl groups may improve solubility in polar solvents compared to meta-substituted analogs .

Physicochemical Properties and Solubility

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

  • Hydrophilicity: The 4-OH group likely increases water solubility compared to non-hydroxylated analogs like N-(4-Fluorophenyl)acetamide .
  • Lipophilicity : The 3-F substituent may enhance lipid solubility relative to chlorinated analogs (e.g., N-(4-Chlorophenyl)acetamide) due to fluorine’s smaller atomic radius and lower polar surface area .

Biological Activity

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

This compound is synthesized through various chemical pathways that typically involve the introduction of a fluorine atom and hydroxyl group onto a phenyl ring. The general synthetic route includes:

  • Formation of the 3-Fluoro-4-hydroxyphenyl moiety : This can be achieved through electrophilic aromatic substitution reactions.
  • Acetamide formation : The introduction of the N-methylacetamide group is typically done via acylation reactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound, particularly their ability to inhibit cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial as these enzymes are involved in the synthesis of prostaglandins, which mediate inflammation.

  • IC50 Values : Compounds in this class have shown promising IC50 values against COX enzymes, indicating their potential as anti-inflammatory agents. For example, derivatives exhibiting IC50 values in the range of 19.45 ± 0.07 μM for COX-1 and 31.4 ± 0.12 μM for COX-2 have been reported .
CompoundIC50 (COX-1)IC50 (COX-2)
3b19.45 ± 0.07 μM31.4 ± 0.12 μM
4b26.04 ± 0.36 μM34.4 ± 0.10 μM
4d28.39 ± 0.03 μM23.8 ± 0.20 μM

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria such as Clostridium difficile. Research indicates that certain derivatives exhibit significant antibacterial activity, outperforming standard treatments like linezolid.

  • Minimum Inhibitory Concentrations (MICs) : Compounds related to this compound have shown MICs that suggest they may be effective against resistant bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the compound's ability to interact with target enzymes.
  • Hydroxyl Group : The hydroxyl group at the para position significantly contributes to its anti-inflammatory activity by stabilizing interactions with COX enzymes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Inflammation Models : In vivo studies demonstrated reduced inflammation in models treated with compounds similar to this compound, correlating with decreased levels of inflammatory markers.
  • Resistance Mechanisms : Studies exploring resistance mechanisms in bacterial strains indicated that modifications to the compound's structure could enhance its effectiveness against resistant pathogens.

Q & A

Q. What computational methods are effective in predicting the metabolic pathways and degradation products of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model hydrolysis or oxidative degradation pathways. Molecular docking identifies potential cytochrome P450 binding sites. In silico tools like SwissADME predict metabolic hotspots, corroborated by LC-MS analysis of in vitro microsomal incubations .

Q. How can crystallographic data resolve contradictions between theoretical and experimental inhibition efficiencies?

  • Methodological Answer : X-ray structures of the compound bound to target enzymes (e.g., kinases) reveal steric or electronic mismatches not captured in docking simulations. For example, B3LYP/6-31G(d,p)-calculated inhibition efficiencies may deviate from experimental data due to solvent effects or protein flexibility, necessitating Molecular Dynamics (MD) simulations for refinement .

Q. What strategies optimize regioselectivity during the alkylation of the acetamide nitrogen in multi-step syntheses?

  • Methodological Answer : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents undesired O-alkylation. Using bulky bases (e.g., LDA) or phase-transfer catalysts enhances N-methylation selectivity. Reaction monitoring via TLC or in-situ IR ensures minimal side-product formation .

Q. How do solvent polarity and proticity affect reaction kinetics in the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SNAr reactions, accelerating substitution rates. Protic solvents (e.g., ethanol) slow reactions but improve intermediate solubility. Kinetic studies using stopped-flow UV-Vis or ¹⁹F NMR quantify rate constants under varying conditions .

Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

  • Methodological Answer : Introducing electron-donating groups (e.g., methoxy) at the 4-position improves metabolic stability, while fluorination at the 3-position retains target affinity. Prodrug strategies, such as acetylating the hydroxyl group, enhance oral bioavailability, as validated in rodent pharmacokinetic studies .

Q. How can researchers design Structure-Activity Relationship (SAR) studies to identify critical pharmacophoric elements?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 3- and 4-positions. Assay against relevant biological targets (e.g., kinases, GPCRs) and correlate activity with steric/electronic parameters (Hammett σ, π constants). 3D-QSAR models (CoMFA, CoMSIA) map electrostatic and hydrophobic contributions to activity .

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